

Structure-Activity Relationship of 3-Substituted Pyrazine-2-carboxamides: A Comparative Guide

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Compound of Interest

Compound Name: 3-Chloropyrazine-2-carboxamide

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted pyrazine-2-carboxamides, a class of compounds with significant therapeutic potential. By examining the impact of various substituents at the 3-position of the pyrazine ring, we aim to elucidate key structural determinants for biological activity against different targets, including *Mycobacterium tuberculosis* and Fibroblast Growth Factor Receptors (FGFR). The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays.

Antimycobacterial Activity

The pyrazine-2-carboxamide scaffold is central to the tuberculostatic drug pyrazinamide. Modifications at the 3-position have been extensively explored to enhance efficacy and overcome resistance. The following tables summarize the *in vitro* antimycobacterial activity of various 3-substituted pyrazine-2-carboxamides against *Mycobacterium tuberculosis* H37Rv.

Data Presentation: Antimycobacterial Activity

Table 1: In Vitro Activity of 3-Benzylaminopyrazine-2-carboxamides against *M. tuberculosis* H37Rv

Compound ID	3-Substituent (R)	MIC (μ M)[1]
1	Benzylamino	>438
2	(3-Chlorobenzyl)amino	42
3	(4-Chlorobenzyl)amino	21
4	(3-Methylbenzyl)amino	21
5	(4-Methylbenzyl)amino	6
6	(3-Methoxybenzyl)amino	42
7	(4-Methoxybenzyl)amino	21
8	(4-Fluorobenzyl)amino	21
Pyrazinamide	(Standard)	42

Table 2: In Vitro Activity of 3-Alkylamino-N-methylpyrazine-2-carboxamides against *M. tuberculosis* H37Rv

Compound ID	3-Substituent (R)	MIC (μ g/mL)[2]
12	n-Butylamino	>100
13	n-Pentylamino	50
14	n-Hexylamino	25
15	n-Heptylamino	25
16	n-Octylamino	25

FGFR Inhibitory Activity

Recent studies have explored 3-substituted pyrazine-2-carboxamides as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. The data below highlights the inhibitory potential of this chemical class against FGFR1.

Data Presentation: FGFR1 Inhibitory Activity

Table 3: In Vitro Inhibitory Activity of 3-Amino-pyrazine-2-carboxamide Derivatives against FGFR1

Compound ID	3-Substituent	FGFR1 IC50 (nM)
18i	3-amino-N-(3,5-dihydroxyphenyl)-6-methyl	Data not available in abstract[3]
BGJ398	(Reference Inhibitor)	0.9
FIIN-1	(Reference Inhibitor)	Not specified as direct IC50[3]

Note: Specific IC50 values for compound 18i were not available in the provided search results, though it is described as a pan-FGFR inhibitor with favorable in vitro activity.[3]

Experimental Protocols

Synthesis of 3-Substituted Pyrazine-2-carboxamides

A general synthetic route for N-substituted 3-aminopyrazine-2-carboxamides involves a two-step process. First, 3-aminopyrazine-2-carboxylic acid undergoes Fischer esterification with methanol in the presence of sulfuric acid to yield the corresponding methyl ester. Subsequently, the methyl ester is subjected to aminolysis with the desired amine. This reaction can be facilitated by microwave irradiation to afford the final N-substituted 3-aminopyrazine-2-carboxamide.[1]

Alternatively, the synthesis can be achieved by activating the 3-aminopyrazine-2-carboxylic acid with a coupling agent such as 1,1'-carbonyldiimidazole (CDI) in an anhydrous solvent like dimethyl sulfoxide (DMSO). The resulting activated intermediate is then reacted with the appropriate amine, often under microwave irradiation, to yield the desired amide.[1]

Antimycobacterial Susceptibility Testing

The in vitro antimycobacterial activity of the synthesized compounds is typically determined using a broth microdilution method. A standardized assay, such as the Microplate Alamar Blue Assay (MABA), is commonly employed. The general procedure is as follows:

- A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

- Serial two-fold dilutions of each compound are prepared in a 96-well microplate containing a specialized mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
- A standardized inoculum of *Mycobacterium tuberculosis* H37Rv is added to each well.
- The plates are incubated at 37 °C for a defined period (typically 7-14 days).
- Following incubation, a growth indicator dye, such as Alamar Blue, is added to each well.
- The plates are re-incubated for 24 hours to allow for color development. A color change from blue to pink indicates bacterial growth.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change, indicating inhibition of mycobacterial growth.

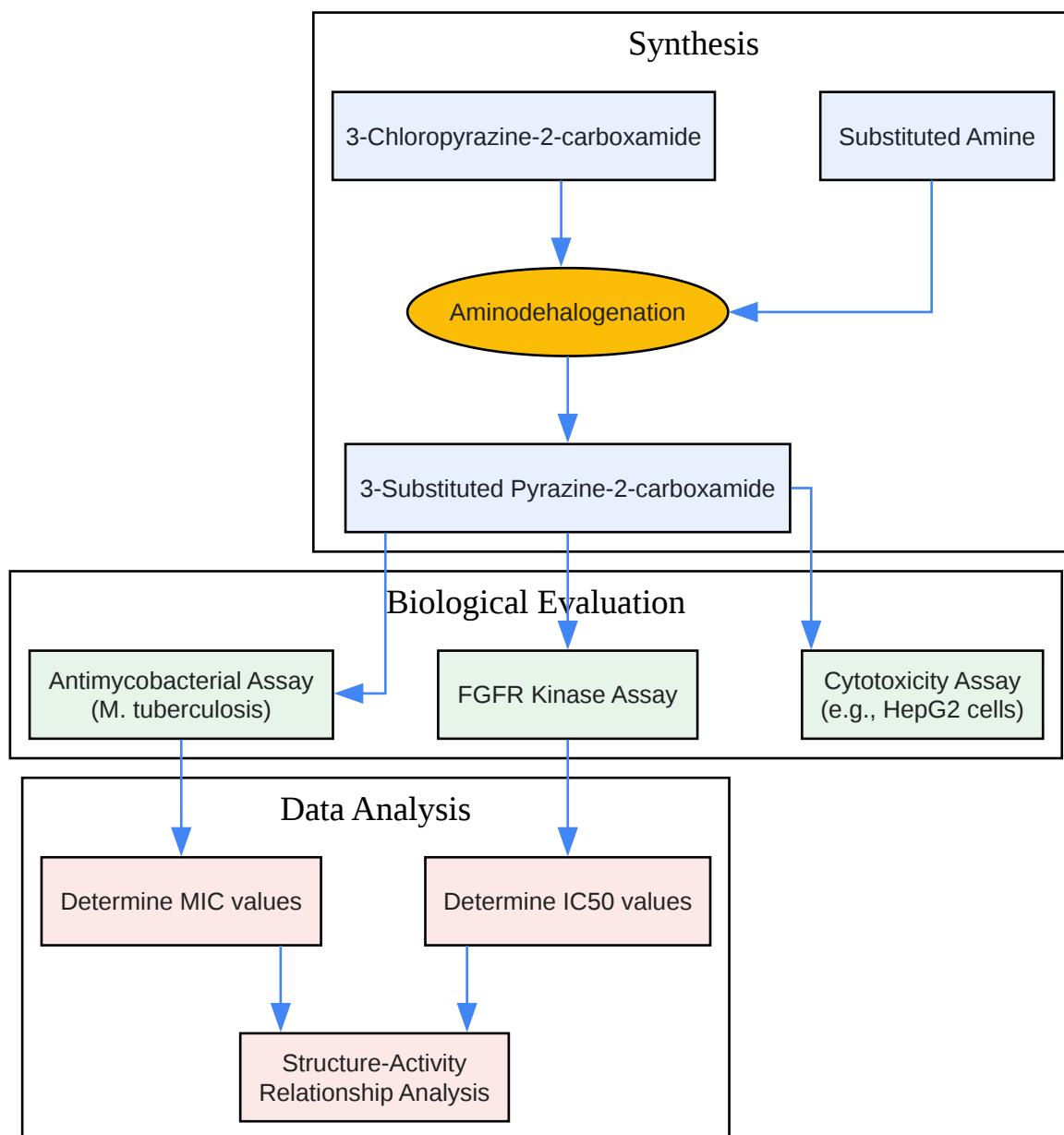
FGFR Kinase Inhibition Assay

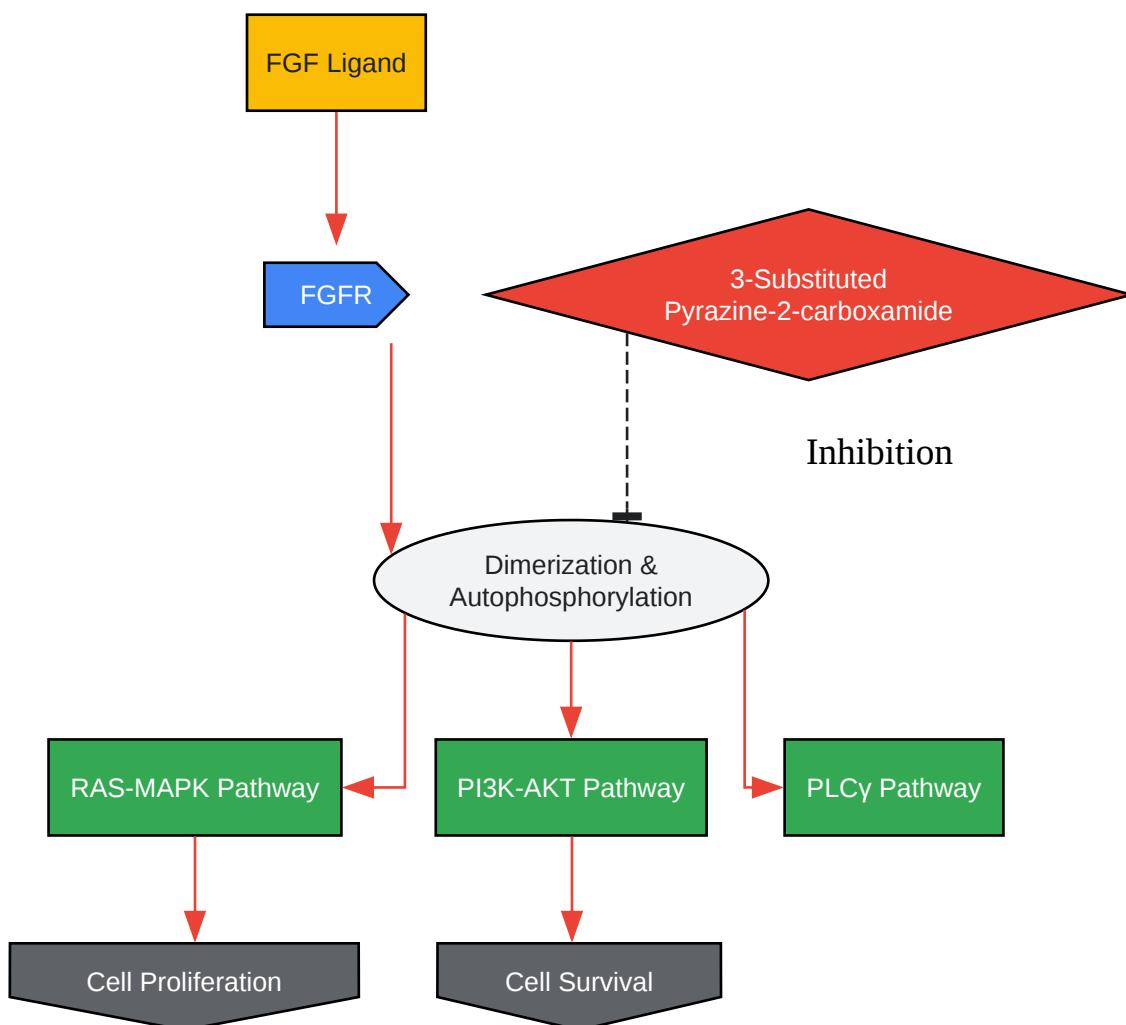
The inhibitory activity of compounds against FGFR kinases can be evaluated using various in vitro kinase assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or the ADP-Glo™ Kinase Assay. A representative protocol for an enzymatic kinase assay is outlined below:

- The assay is performed in a microplate format.
- The reaction mixture typically contains the recombinant FGFR kinase domain, a specific peptide substrate, and ATP.
- Test compounds are serially diluted and added to the reaction wells.
- The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
- The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
- In the case of the ADP-Glo™ assay, the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal.^[4]

- The IC₅₀ value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations





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